3-Methyl-6-nitroimidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-methyl-6-nitroimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-10-4-9-6-2-5(11(12)13)3-8-7(6)10/h2-4H,1H3 |
InChI Key |
SWYYKOLYMSRNQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Bromo-2-chloro-3-nitropyridine serves as a key starting material.
- Amination with methylamine yields 5-bromo-N-methyl-3-nitropyridin-2-amine .
- Reduction of the nitro group to an amino group produces 5-bromo-N2-methylpyridine-2,3-diamine .
- Subsequent cyclocondensation with aldehydes affords imidazo[4,5-b]pyridine derivatives.
Stepwise Preparation
The cyclization is confirmed by disappearance of NH proton signals and characteristic aromatic proton shifts in NMR spectra.
Alternative Synthetic Approaches
Buchwald–Hartwig Amination
A Buchwald–Hartwig cross-coupling reaction between protected deoxyguanosine derivatives and 5-bromo-3-methyl-2-nitroimidazo[4,5-f′]quinoline analogs has been reported for related nitroimidazo compounds, indicating that palladium-catalyzed amination can be a viable method to introduce amino groups on nitroimidazo scaffolds.
Tandem S_NAr–Reduction–Heterocyclization
A one-pot tandem process starting from 2-chloro-3-nitropyridine involves:
- Nucleophilic aromatic substitution with primary amines in water/isopropanol at 80 °C.
- Reduction of the in situ formed N-substituted intermediates using zinc dust and hydrochloric acid.
- Cyclocondensation with substituted aldehydes at 85 °C to yield 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines in excellent yields (typically >80%).
This method is efficient, clean, and allows structural diversity.
Reaction Optimization and Yield Data
An optimization study for coupling reactions involving nitroimidazole derivatives showed that bases like diisopropylethylamine at elevated temperatures (~115 °C) in polar solvents gave the best yields (~89%). The use of mild reductants and controlled reaction times is critical to avoid over-reduction or decomposition.
Summary Table of Key Preparation Methods
Mechanistic Insights and Notes
- The initial amination step proceeds via nucleophilic aromatic substitution on the pyridine ring, favored at the 2-position due to electronic effects.
- Reduction of the nitro group to an amino group is typically achieved with SnCl2 or Zn/HCl, which must be carefully controlled to avoid side reactions.
- Cyclocondensation with aldehydes forms the imidazo ring via condensation of the diamine moiety with the aldehyde, often requiring an oxidant (e.g., p-benzoquinone) to facilitate ring closure.
- Buchwald–Hartwig amination allows selective functionalization of nitroimidazo derivatives under mild conditions, expanding synthetic utility.
- One-pot tandem protocols reduce purification steps and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-nitroimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted imidazopyridines, and various functionalized imidazopyridine compounds .
Scientific Research Applications
3-Methyl-6-nitroimidazo[4,5-b]pyridine is a heterocyclic compound with a methyl group at the 3-position and a nitro group at the 6-position, belonging to the imidazo[4,5-b]pyridine family. Its unique structure gives it potential biological activities and applications in medicinal chemistry.
Structural Analogs
Several compounds share structural similarities with 3-methyl-6-nitroimidazo[4,5-b]pyridine.
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-Methyl-4-nitroimidazo[1,2-a]pyridine | Contains a different nitrogen positioning | Exhibits distinct antimicrobial activity |
| 5-Fluoroimidazo[4,5-b]pyridine | Fluorine substitution at the 5-position | Enhanced bioavailability in the central nervous system |
| 6-Methylimidazo[4,5-b]pyridine | Methyl group at the 6-position | Potentially different kinase inhibition profiles |
These compounds highlight the diversity within the imidazo[4,5-b]pyridine class while emphasizing the unique structural features and biological activities that distinguish 3-methyl-6-nitroimidazo[4,5-b]pyridine from its analogs.
Further Research
Other compounds with an imidazo[4,5-b]pyridine structure have been studied for various pharmacological applications:
- Anti-inflammatory Applications Compound 22 has been studied as an anti-inflammatory compound in the treatment of retinal ischemia, with the ability to diminish the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells . It can also affect the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress causing arterial injury during obesity .
- iNOS Inhibition Compound 23 was characterized by selectivity for iNOS with a pIC50 value of 7.09 (nNOS pIC50 4.86; eNOS pIC50 3.95) and good pharmacological parameters .
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitroimidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit specific enzymes or proteins involved in cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
PhIP vs. IQ
Metabolic Activation
- PhIP : Activated via CYP1A2-mediated N-hydroxylation, followed by O-acetylation or sulfonation, forming DNA-reactive N-acetoxy-PhIP . A urinary biomarker, 5-hydroxy-PhIP, correlates with its metabolic activation .
Occurrence in Cooked Foods
PhIP is the most abundant HAA in thermally processed meats (e.g., grilled chicken), with concentrations up to 152.38 ng/g in traditionally cooked chicken gizzards . In contrast, IQ is less prevalent in food but highly potent in experimental models .
Inhibitory Strategies
Natural compounds (e.g., flavonoids from sweet potato leaves or perilla) inhibit PhIP formation by scavenging reactive intermediates, achieving up to 80.29% suppression in model systems . Similar strategies for nitro-substituted derivatives remain unexplored.
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-6-nitroimidazo[4,5-b]pyridine, and what reaction conditions maximize yield?
The synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with nitro-group precursors. Key methods include:
- Cyclization with cyanoacetic acid derivatives under acidic/basic conditions to form the imidazo[4,5-b]pyridine core .
- Nitro group introduction via nitration or substitution reactions using HNO₃/H₂SO₄ or nitro precursors. Catalysts like Pd or Ni enhance efficiency in large-scale synthesis .
- Reduction of intermediates using sodium dithionite or other reducing agents for downstream functionalization .
Q. Table 1: Reaction Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Cyanoacetic acid, H₂SO₄, 110°C | 65–75 |
| Nitro Group Addition | HNO₃, H₂SO₄, 0–5°C | 50–60 |
| Reduction | Na₂S₂O₄, pH 7–8 | 80–85 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring structure .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are essential for handling 3-Methyl-6-nitroimidazo[4,5-b]pyridine?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of nitro-containing intermediates .
- First Aid : Immediate rinsing with water for exposure; medical consultation required for ingestion .
Advanced Research Questions
Q. How do CYP450 isoforms influence the metabolic activation and genotoxicity of this compound?
- CYP1A2 mediates N-hydroxylation, producing DNA-reactive intermediates (e.g., N-hydroxy-PhIP). Enzyme induction via 3-methylcholanthrene increases metabolite formation but paradoxically reduces urinary excretion due to competing conjugation pathways .
- Contradiction Alert : Induced mice show higher hepatic microsomal activation but lower urinary N-hydroxy-glucuronide excretion, suggesting tissue-specific metabolic shunting .
- Mitigation Strategy : Use human hepatocyte models or recombinant CYP isoforms to validate metabolic pathways .
Q. How can structural modifications reduce genotoxicity while retaining bioactivity?
- Nitro Group Replacement : Substitute nitro with sulfonamide or trifluoromethyl groups to minimize DNA adduct formation .
- Methyl Group Optimization : Position 3-methyl enhances stability but may increase lipophilicity; balance with polar substituents (e.g., hydroxyl) to improve pharmacokinetics .
- SAR Insights : Derivatives with 6-nitro groups show antifungal activity but require nitroreductase-mediated activation, which varies across species .
Q. What experimental designs resolve contradictions in genotoxicity data across studies?
- Standardized Metabolic Activation : Use S9 liver fractions from induced rodents or human hepatocytes to mimic in vivo conditions .
- Multi-Endpoint Assays : Combine Ames test (mutagenicity), Comet assay (DNA damage), and LC-MS/MS (adduct quantification) for comprehensive risk assessment .
- Inter-Species Comparisons : Test in murine and human cell lines to identify conserved vs. species-specific pathways .
Q. How do computational models predict protein kinase inhibition by imidazo[4,5-b]pyridine derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding to kinase ATP pockets (e.g., EGFR, BRAF) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- Validation : Correlate in silico binding scores with in vitro kinase inhibition IC₅₀ values .
Q. Table 2: Key Kinase Targets and Binding Affinities
| Kinase | Derivative Structure | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|---|
| EGFR | 3-Methyl-6-nitro | -9.2 | 120 ± 15 |
| BRAF V600E | 6-Nitro with 3-CF₃ | -10.1 | 85 ± 10 |
Methodological Notes
- Contradiction Handling : Conflicting metabolic data (e.g., enzyme induction effects) require orthogonal validation via isotopic tracing (¹⁴C-labeled compounds) .
- Data Reproducibility : Publish detailed synthetic protocols (catalyst ratios, temperature gradients) to address yield variability .
- Ethical Compliance : Adhere to OECD guidelines for genotoxicity testing to ensure regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
